molecular formula C16H12N2O3 B1328951 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119450-79-1

3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

Cat. No.: B1328951
CAS No.: 1119450-79-1
M. Wt: 280.28 g/mol
InChI Key: LYGAWYUALHLDSK-UHFFFAOYSA-N
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Scientific Research Applications

3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde has several scientific research applications, including:

Future Directions

The future directions for the use and study of this compound are not specified in the sources I found. It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential applications in various fields of research.

Preparation Methods

The synthesis of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The phenoxymethyl and oxadiazole moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can be compared with other similar compounds, such as:

    3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde: This compound has a chloromethyl group instead of a phenoxymethyl group, which affects its reactivity and applications.

    4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde: This isomer has the oxadiazole ring attached at a different position on the benzene ring, leading to different chemical and physical properties.

    3-[5-(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-10-12-5-4-6-13(9-12)16-17-15(21-18-16)11-20-14-7-2-1-3-8-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGAWYUALHLDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209829
Record name 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-79-1
Record name 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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